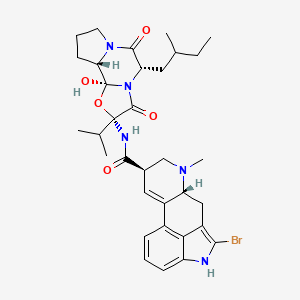
Bromocriptine 2-Methylbutyl Analogue
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromocriptine 2-Methylbutyl Analogue is a modified form of bromocriptine, a well-known dopamine agonist. Bromocriptine itself is used primarily in the treatment of Parkinson’s disease, hyperprolactinemia, and certain types of pituitary tumors . The analogue is designed to enhance the pharmacological properties of bromocriptine, potentially offering improved efficacy and reduced side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bromocriptine 2-Methylbutyl Analogue involves the bromination of ergocriptin using N-bromosuccinimide. . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented at various stages to ensure the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions: Bromocriptine 2-Methylbutyl Analogue undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under specific pH and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Bromocriptine 2-Methylbutyl Analogue has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dopamine agonists and their interactions with various receptors.
Biology: Employed in research on neurotransmitter pathways and their role in neurological disorders.
Medicine: Investigated for its potential in treating conditions such as Parkinson’s disease, hyperprolactinemia, and pituitary tumors.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
Bromocriptine 2-Methylbutyl Analogue exerts its effects primarily through its action on dopamine D2 receptors. It acts as a partial agonist, stimulating these receptors and inhibiting the release of prolactin. This mechanism is beneficial in treating conditions associated with hyperprolactinemia and other dopamine-related disorders . Additionally, it interacts with other dopamine receptors and various serotonin and adrenergic receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Bromocriptine: The parent compound, used for similar therapeutic purposes.
Cabergoline: Another dopamine agonist with a longer half-life and higher affinity for dopamine receptors.
Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness: Bromocriptine 2-Methylbutyl Analogue is unique due to its modified structure, which enhances its pharmacological properties. The addition of the 2-methylbutyl group may improve its efficacy and reduce side effects compared to the parent compound .
Eigenschaften
Molekularformel |
C33H42BrN5O5 |
|---|---|
Molekulargewicht |
668.6 g/mol |
IUPAC-Name |
(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylbutyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H42BrN5O5/c1-6-18(4)13-25-30(41)38-12-8-11-26(38)33(43)39(25)31(42)32(44-33,17(2)3)36-29(40)19-14-21-20-9-7-10-23-27(20)22(28(34)35-23)15-24(21)37(5)16-19/h7,9-10,14,17-19,24-26,35,43H,6,8,11-13,15-16H2,1-5H3,(H,36,40)/t18?,19-,24-,25+,26+,32-,33+/m1/s1 |
InChI-Schlüssel |
TVBBCSQOKZWQOY-MPQDIVPXSA-N |
Isomerische SMILES |
CCC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
Kanonische SMILES |
CCC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















